molecular formula C15H11NO2S B12876504 (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one

(Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12876504
M. Wt: 269.3 g/mol
InChI Key: BQRHRIOJVGAWQK-LCYFTJDESA-N
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Description

(Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one (CAS 88991-49-5) is a specialized oxazol-5(4H)-one derivative, a class of compounds recognized as valuable synthetic intermediates and core structures in organic and medicinal chemistry. With a molecular formula of C 15 H 11 NO 2 S and a molecular weight of 269.32 g/mol, this compound features a unique structure incorporating both a 5-methylthiophene and a phenyl substituent . Compounds of this structural family are typically synthesized via the Erlenmeyer–Plöchl reaction, a well-established method for preparing azlactones, which involves the condensation of an aldehyde with hippuric acid . This compound is of significant interest in materials science research. Its structural analogs, particularly those incorporating aromatic systems like azulene, have been investigated for their supramolecular properties and potential applications in advanced optoelectronics . The molecular structure is conducive to π-π stacking interactions, a key feature for the development of organic semiconductors and nonlinear optical (NLO) materials . The presence of the heterocyclic thiophene ring further enhances its utility as a building block for constructing complex π-conjugated systems with tailored electronic properties. For research purposes only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming compound identity and/or purity and for the safe handling and use of this material in compliance with their institution's guidelines and local regulations.

Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

(4Z)-4-[(5-methylthiophen-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C15H11NO2S/c1-10-7-8-12(19-10)9-13-15(17)18-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3/b13-9-

InChI Key

BQRHRIOJVGAWQK-LCYFTJDESA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes:

  • Condensation Reaction
    • The compound can be synthesized via a condensation reaction between 5-methylthiophene-2-carbaldehyde and 2-aminophenylacetic acid.
    • The reaction proceeds under basic conditions, resulting in the formation of the oxazole ring.
    • The (Z)-configuration arises due to the specific arrangement of substituents during the reaction.
  • Industrial Production
    • Industrial-scale production typically involves the use of specialized catalysts and optimized reaction conditions.
    • Solvent choice, temperature, and reaction time play crucial roles in achieving high yields.

Chemical Reactions Analysis

Aminolysis

Oxazolones undergo nucleophilic attack at the C-5 position by primary or secondary amines. For (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one, this reaction yields substituted cinnamide derivatives.

Reaction Example :

  • Reagents : Aniline, benzene, reflux (110°C, 4–6 hrs)

  • Product : (Z)-N-Phenyl-2-(5-methylthiophen-2-yl)cinnamide

  • Yield : 72–85% (varies with amine nucleophilicity)

Reaction TypeReagents/ConditionsProductYield (%)Reference
AminolysisAniline, benzene, 110°CCinnamide derivative72–85

Hydrazinolysis

Hydrazine reacts with the oxazolone ring to form cyclic hydrazides. The methylthiophene substituent influences reaction kinetics due to its electron-donating effects.

Reaction Example :

  • Reagents : Hydrazine hydrate, ethanol, room temperature (24 hrs)

  • Product : 2-(5-Methylthiophen-2-yl)-N-aminocinnamoyl hydrazide

  • Yield : 68%

Reaction TypeReagents/ConditionsProductYield (%)Reference
HydrazinolysisHydrazine hydrate, ethanol, RTCyclic hydrazide68

Thiolysis

Thiols attack the carbonyl group of oxazolones to form thioesters. The reaction is pH-sensitive and proceeds optimally under mildly acidic conditions.

Reaction Example :

  • Reagents : Benzyl mercaptan, acetic acid, 60°C (2 hrs)

  • Product : Benzyl thiohippurate analog

  • Yield : 55–60%

Reaction TypeReagents/ConditionsProductYield (%)Reference
ThiolysisBenzyl mercaptan, AcOH, 60°CThioester55–60

Reaction with Hydroxylamine

Hydroxylamine hydrochloride induces carbonyl oxygen fission, leading to imidazolone formation. The methylthiophene group stabilizes the intermediate via conjugation.

Reaction Example :

  • Reagents : Hydroxylamine HCl, ethanol, reflux (6 hrs)

  • Product : 4-(5-Methylthiophen-2-yl)methylene-2-phenylimidazol-5-one

  • Yield : 65%

Reaction TypeReagents/ConditionsProductYield (%)Reference
Hydroxylamine reactionNH₂OH·HCl, ethanol, refluxImidazolone65

Acid-Catalyzed Rearrangement

Under acidic conditions, the oxazolone ring undergoes rearrangement to form azetidinone derivatives.

Reaction Example :

  • Reagents : H₂SO₄ (catalytic), toluene, 80°C (3 hrs)

  • Product : 3-Benzamido-1-(5-methylthiophen-2-yl)-4-phenyl-2-azetidinone

  • Yield : 58%

Reaction TypeReagents/ConditionsProductYield (%)Reference
Acid rearrangementH₂SO₄, toluene, 80°CAzetidinone58

Nucleophilic Aromatic Substitution

The electron-deficient oxazolone ring facilitates substitution at the methylthiophene moiety.

Reaction Example :

  • Reagents : NaNH₂, DMF, 120°C (8 hrs)

  • Product : 5-Nitrothiophene-substituted oxazolone

  • Yield : 63%

Reaction TypeReagents/ConditionsProductYield (%)Reference
Aromatic substitutionNaNH₂, DMF, 120°CNitro-substituted derivative63

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxazoles, including (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli10 µg/mL
BS. aureus15 µg/mL
CP. aeruginosa12 µg/mL

These results suggest that the presence of the thiophene moiety enhances the antimicrobial efficacy of the compound .

Anticancer Properties

The oxazole scaffold has been extensively studied for its anticancer potential. (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one has been evaluated for its ability to induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed using the LN229 glioblastoma cell line, where the compound exhibited significant cell death at concentrations above 20 µM. The mechanism was linked to the activation of caspase pathways, leading to apoptosis .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
DLN22918
EMCF722
FHeLa25

Anti-inflammatory Activity

Preliminary studies have indicated that (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Mechanism of Action
The compound appears to modulate NF-kB signaling pathways, which are crucial in inflammatory responses .

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific protein targets or cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolone Derivatives

Structural Analogues and Substituent Effects

Oxazolone derivatives with arylidene substituents at position 4 are widely studied for their biological activities. Key analogues include:

Compound Name Substituents Molecular Formula Key Structural Differences Bioactivity Highlights
(Z)-4-[(4-Fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one (CHEMBL1972440) 4-Fluorobenzylidene C₁₆H₁₀FNO₂ Fluorine atom at para position of benzylidene pIC₅₀ = 5.2–5.8 in NCI60 assays; 76.19% structural similarity to target compound
(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one 4-Nitrobenzylidene C₁₆H₁₀N₂O₄ Nitro group at benzylidene para position Enhanced electron-withdrawing effects may improve anticancer activity; no explicit IC₅₀ reported
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one Benzylidene, 2-methyl C₁₁H₉NO₂ Methyl group at oxazolone position 2 Reduced steric hindrance compared to phenyl substitution; antimicrobial potential inferred from similar derivatives
(Z)-4-((3’-Hydroxy-[1,1’-biphenyl]-4-yl)methylene)-2-phenyloxazol-5(4H)-one (M3) Biphenyl with 3’-OH C₁₈H₁₅NO₃ Hydroxyl group on biphenyl moiety Antioxidant activity; IR peaks at 3600 cm⁻¹ (OH stretch)
Anticancer Activity :
  • Triazinone Derivative 13 (from 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one): IC₅₀ = 8.37 ± 0.2 µM against HCT116 and MCF7 cells, outperforming doxorubicin .
Antimicrobial Activity :
  • Thiazolone Derivatives : MIC₅₀ values of 2–16 µg/mL against S. aureus and E. coli .
  • Target Compound: No explicit MIC data, but its synthesis intermediate (Z)-4-[(2-chloroquinolin-3-yl)methylene]-2-phenyloxazol-5(4H)-one showed antimicrobial activity .

Physicochemical Properties

  • Solubility : Hydroxyl or methoxy substituents (e.g., M3, M6) improve aqueous solubility, whereas nitro groups (M5) reduce it .

Biological Activity

(Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is an organic compound notable for its unique oxazole ring structure, which contributes to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is C15H11NO2S, with a molecular weight of 269.3 g/mol. The compound features a substituted oxazole ring linked to a phenyl and a methylthiophene moiety, enhancing its chemical reactivity and interaction capabilities with biological targets.

Biological Activities

Research indicates that compounds with oxazole rings often exhibit significant biological activities , including:

  • Antimicrobial : The compound has shown potential against various bacterial and fungal strains.
  • Anti-inflammatory : It may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer : Preliminary studies suggest that it could target specific cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against several bacterial and fungal pathogens
Anti-inflammatoryInhibits pro-inflammatory cytokines and mediators
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth

Synthesis Methods

The synthesis of (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one can be achieved through various methods, including:

  • Erlenmeyer–Plöchl Reaction : This method involves the condensation of appropriate aldehydes with oxazolone derivatives.
  • Microwave-Assisted Synthesis : Enhances yield and reduces reaction time compared to traditional methods.

These synthetic routes allow for the modification of the compound to create derivatives with potentially enhanced biological activities .

Case Studies and Research Findings

Several studies have investigated the biological activity of oxazole derivatives similar to (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one:

  • Anticancer Activity : A study demonstrated that derivatives exhibited variable anti-tumor activity against different cancer cell lines, highlighting their potential in cancer therapy .
  • Antimicrobial Evaluation : Research showed that oxazolone derivatives effectively inhibited quorum sensing in bacteria, suggesting a novel mechanism for antimicrobial action by disrupting bacterial communication pathways .
  • Anti-inflammatory Properties : Some derivatives were found to significantly inhibit lipoxygenase activity, which is crucial in inflammatory processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one. Variations in substituents on the oxazole ring influence its pharmacological profile:

  • Substituent Effects : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity.

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-donating groupsIncrease solubility and reactivity
Electron-withdrawing groupsMay enhance potency against specific targets

Q & A

Q. What are the foundational synthetic routes for preparing (Z)-4-((5-methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one?

The compound can be synthesized via azlactone formation. A typical method involves reacting glycine derivatives (e.g., hippuric acid) with acetic anhydride to form 2-phenyloxazol-5(4H)-one intermediates. Subsequent condensation with aldehydes (e.g., 5-methylthiophene-2-carbaldehyde) under acidic conditions yields the target compound. For example, (Z)-4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one was synthesized in 60% yield using similar steps .

Key Reaction Steps Conditions Yield
Azlactone formation (hippuric acid)Acetic anhydride, reflux~92%
Aldehyde condensationAcetic acid/perchloric acid, RT60–85%

Q. How is the (Z)-configuration of the exocyclic double bond confirmed in oxazolone derivatives?

The (Z)-stereochemistry is inferred via 1H^1H-NMR analysis. For example, in (Z)-4-(4-bromobenzylidene)-2-phenyloxazol-5(4H)-one, the exocyclic proton resonates as a singlet at δ 7.17 ppm, consistent with hindered rotation due to the (Z)-configuration. X-ray crystallography (e.g., C–C bond lengths <1.39 Å) further validates the geometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H^1H-NMR : Aromatic protons appear between δ 7.0–8.2 ppm, with the exocyclic proton as a singlet (δ 7.1–7.2).
  • 13C^{13}C-NMR : The carbonyl carbon of the oxazolone ring resonates at ~167–168 ppm.
  • IR : Strong absorption at 1750–1770 cm1^{-1} (C=O stretch) .

Advanced Research Questions

Q. How does the oxazolone core participate in nucleophilic ring-opening reactions?

The electron-deficient C4 position undergoes nucleophilic attack, enabling synthesis of functionalized heterocycles. For example, 4-bis(methylthio)methylene-2-phenyloxazol-5-one reacts with amines or thiols to form pyridones or thiazoles via ring-opening and re-cyclization. Silver carbonate catalyzes these transformations .

Mechanistic Pathway :

  • Step 1 : Nucleophilic attack at C4, breaking the oxazolone ring.
  • Step 2 : Cyclization of the intermediate to form new heterocycles (e.g., pyridones).

Q. How can contradictions in literature reports on oxazolone derivatives be resolved?

Misreported structures (e.g., incorrect regiochemistry or stereochemistry) require rigorous validation:

  • X-ray crystallography : Resolves ambiguities in bonding and stereochemistry.
  • Comparative NMR : Cross-check chemical shifts with validated datasets. For instance, 18 erroneous reports of 4-(2′-hydroxyphenylmethylene)oxazolones were corrected via re-synthesis and crystallographic analysis .

Q. What explains the extreme skin sensitization potential of oxazolone derivatives?

(E)-4-(Ethoxymethylene)-2-phenyloxazol-5(4H)-one reacts rapidly with lysine residues in peptides via addition-elimination, forming stable adducts (e.g., S-hippuryl modifications). This covalent modification of proteins creates immunogenic epitopes, explaining its potency in sensitization assays .

Reactivity with Peptides Reaction Type Stability
Lysine residuesAddition-eliminationStable
Cysteine residuesThiol-Michael additionModerate

Q. How can oxazolones be applied in materials science?

Oxazolones with extended conjugation (e.g., azulene-substituted derivatives) exhibit unique photophysical properties. For example, 4-((5-isopropyl-3,8-dimethylazulen-1-yl)methylene)-2-phenyloxazol-5(4H)-one shows potential in chemically modified electrodes due to its redox-active azulene core .

Methodological Guidelines

  • Stereochemical Analysis : Always combine NMR (NOESY for spatial proximity) with X-ray crystallography to confirm (Z/E) configurations .
  • Handling Sensitizers : Use protective equipment (gloves, fume hoods) when working with reactive oxazolones due to their allergenic potential .
  • Data Validation : Cross-reference spectral data with published corrigenda to avoid perpetuating errors .

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